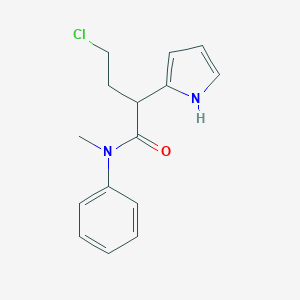

4-chloro-N-methyl-N-phenyl-2-(2-pyrrolyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le chlorhydrate d'aldoxorubicine est un agent antinéoplasique qui sert de promédicament à liaison à l'albumine de la doxorubicine . Il est conçu pour cibler les tumeurs plus efficacement en se liant à l'albumine endogène et en libérant la doxorubicine dans l'environnement acide des cellules tumorales . Ce mécanisme de délivrance ciblée vise à améliorer l'efficacité de la doxorubicine tout en réduisant sa toxicité systémique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorhydrate d'aldoxorubicine est synthétisé en attachant la doxorubicine à un lieur sensible aux acides, en particulier le N-ε-maléimidocaproate d'hydrazide (EMCH) . La synthèse comprend les étapes suivantes :

Activation de la doxorubicine : La doxorubicine est d'abord activée en réagissant avec un réactif approprié pour introduire un groupe réactif.

Fixation du lieur : La doxorubicine activée est ensuite mise à réagir avec le N-ε-maléimidocaproate d'hydrazide pour former le conjugué d'aldoxorubicine.

Purification : Le produit final est purifié en utilisant des techniques chromatographiques pour obtenir le chlorhydrate d'aldoxorubicine sous sa forme pure.

Méthodes de production industrielle : La production industrielle du chlorhydrate d'aldoxorubicine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Synthèse en batch : Des réacteurs à grande échelle sont utilisés pour réaliser les réactions chimiques dans des conditions contrôlées.

Purification : Des techniques de chromatographie et de cristallisation à l'échelle industrielle sont utilisées pour purifier le produit.

Contrôle qualité : Des mesures rigoureuses de contrôle qualité sont mises en œuvre pour garantir la pureté et la cohérence du produit final.

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate d'aldoxorubicine subit plusieurs types de réactions chimiques, y compris :

Oxydation et réduction : La doxorubicine, le composant actif, peut subir des réactions redox, qui sont essentielles à son activité antinéoplasique.

Réactifs et conditions courants :

Conditions acides : Le clivage du lieur se produit dans des conditions acides, généralement présentes dans le microenvironnement tumoral.

Agents oxydants et réducteurs : Divers agents oxydants et réducteurs peuvent interagir avec la doxorubicine, influençant son activité et sa stabilité.

Principaux produits formés :

Doxorubicine libre : Le principal produit formé par le clivage de l'aldoxorubicine est la doxorubicine libre, qui exerce ses effets antinéoplasiques.

4. Applications de la recherche scientifique

Le chlorhydrate d'aldoxorubicine a un large éventail d'applications de recherche scientifique, notamment :

Industrie : Le composé est utilisé dans l'industrie pharmaceutique pour le développement de thérapies anticancéreuses avancées.

5. Mécanisme d'action

Le chlorhydrate d'aldoxorubicine exerce ses effets par le biais d'un mécanisme de délivrance ciblée :

Liaison à l'albumine : Après administration, l'aldoxorubicine se lie à l'albumine circulante endogène par le biais du lieur EMCH.

Accumulation tumorale : L'aldoxorubicine liée à l'albumine s'accumule préférentiellement dans les tumeurs en raison de l'effet d'augmentation de la perméabilité et de la rétention.

Clivage acide : Dans l'environnement acide de la tumeur, le lieur est clivé, libérant la doxorubicine libre.

Interaction avec l'ADN : La doxorubicine s'intercale avec l'ADN et inhibe la topoisomérase II, ce qui conduit à des dommages de l'ADN et à l'apoptose des cellules cancéreuses.

Applications De Recherche Scientifique

4-chloro-N-methyl-N-phenyl-2-(2-pyrrolyl)butanamide, a compound with significant relevance in pharmaceutical chemistry, exhibits diverse applications primarily in the synthesis of various therapeutic agents. This article explores its scientific research applications, particularly focusing on its role as an intermediate in drug synthesis and its potential biological activities.

Structure and Characteristics

This compound is characterized by a chloro group, a methyl group, and a phenyl group attached to a butanamide backbone with a pyrrole moiety. This unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Synthesis Pathways

The synthesis of this compound has been documented through various methods, including the use of Grignard reagents and other coupling reactions. For instance, one method involves reacting a dihalobutanamide with a pyrrole Grignard reagent, which results in the formation of the desired amide .

Drug Development

The compound serves as an important intermediate in the synthesis of ketorolac, a non-steroidal anti-inflammatory drug (NSAID). Ketorolac is widely used for its analgesic properties. The preparation process involves several steps where this compound is transformed into ketorolac through hydrolysis and subsequent reactions .

Research indicates that compounds containing the pyrrole scaffold, such as this compound, exhibit various biological activities. Pyrrole derivatives have been studied for their potential as anti-inflammatory agents, analgesics, and even as anticancer agents due to their ability to modulate biological pathways effectively .

Case Studies

- Ketorolac Synthesis : A notable case study involved the efficient synthesis of ketorolac using this compound as an intermediate. The process highlighted the compound's utility in producing a widely used analgesic with significant clinical relevance .

- Pyrrole Derivatives : Various studies have explored the pharmacological potential of pyrrole derivatives, indicating that modifications to the pyrrole ring can enhance biological activity. This underscores the importance of this compound as a precursor for further modifications aimed at developing new therapeutic agents .

Table 1: Summary of Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Grignard Reaction | Reaction with dihalobutanamide | 81% |

| Hydrolysis | Conversion to ketorolac | N/A |

| Coupling Reactions | Formation of various pyrrole derivatives | Variable |

Table 2: Biological Activities of Pyrrole Derivatives

Mécanisme D'action

Aldoxorubicin hydrochloride exerts its effects through a targeted delivery mechanism:

Albumin Binding: After administration, aldoxorubicin binds to endogenous circulating albumin through the EMCH linker.

Tumor Accumulation: The albumin-bound aldoxorubicin preferentially accumulates in tumors due to the enhanced permeability and retention effect.

Acidic Cleavage: In the acidic environment of the tumor, the linker is cleaved, releasing free doxorubicin.

DNA Interaction: Doxorubicin intercalates with DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis of cancer cells.

Comparaison Avec Des Composés Similaires

Le chlorhydrate d'aldoxorubicine est unique par rapport à d'autres composés similaires en raison de son mécanisme de délivrance ciblée. Les composés similaires comprennent :

Doxorubicine : Le composé parent, qui est dépourvu du système de délivrance ciblée et présente une toxicité systémique plus élevée.

Épirubicine : Un autre antibiotique anthracycline avec un mécanisme d'action et un profil de toxicité différents.

Daunorubicine : Similaire à la doxorubicine, mais principalement utilisée pour des types de cancer différents.

L'aldoxorubicine se distingue par sa capacité à délivrer la doxorubicine spécifiquement aux cellules tumorales, ce qui améliore l'efficacité et réduit la toxicité .

Activité Biologique

4-Chloro-N-methyl-N-phenyl-2-(2-pyrrolyl)butanamide, a compound with the CAS number 328936-20-5, has garnered attention in recent years for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group, a methyl group, and a phenyl ring attached to a butanamide backbone with a pyrrole moiety. The structural formula can be represented as follows:

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆ClN₃O |

| Molecular Weight | 273.75 g/mol |

| CAS Number | 328936-20-5 |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Urease Inhibition

A notable study focused on the urease inhibitory activity of related compounds, which suggests that this compound could potentially inhibit urease activity. The study reported an IC50 value indicating effective inhibition when tested against urease enzymes, which are critical in various physiological processes and pathologies such as kidney stones and gastric infections .

Antiparasitic Activity

The compound has also been investigated for its antiparasitic effects. In vitro studies demonstrated that it inhibits the growth of Plasmodium falciparum, the causative agent of malaria. The mechanism involves interference with heme detoxification pathways within the parasite, leading to increased oxidative stress and eventual cell death .

Case Studies

- Urease Inhibition Study : A study conducted by researchers synthesized various butanamides and tested their urease inhibitory potential. The findings indicated that compounds similar to this compound showed promising results with IC50 values comparable to known inhibitors .

- Antimicrobial Efficacy : Another research project evaluated the antimicrobial properties of this compound against clinical isolates of bacteria. Results showed that it effectively inhibited bacterial growth at low concentrations, suggesting its potential as a therapeutic agent .

- Antiparasitic Mechanism : A detailed investigation into the mechanism of action revealed that this compound disrupts the digestive vacuole function in P. falciparum, leading to the accumulation of toxic heme products .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the side chains and functional groups can enhance efficacy and reduce toxicity.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of larger alkyl groups at N-methyl position | Increased potency against parasites |

| Substitution on phenyl ring with halogens | Enhanced antibacterial activity |

| Alteration of pyrrole position | Variable effects on urease inhibition |

Propriétés

IUPAC Name |

4-chloro-N-methyl-N-phenyl-2-(1H-pyrrol-2-yl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O/c1-18(12-6-3-2-4-7-12)15(19)13(9-10-16)14-8-5-11-17-14/h2-8,11,13,17H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLMULSRFBUNON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C(CCCl)C2=CC=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.